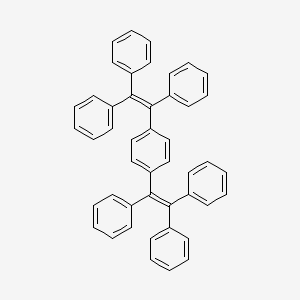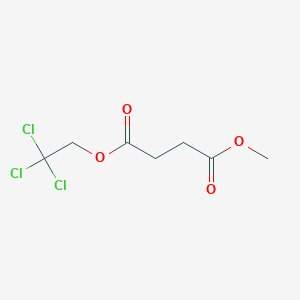
Methyl 2,2,2-trichloroethyl butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2,2-trichloroethyl butanedioate is an organic compound with the molecular formula C7H9Cl3O4 It is a derivative of butanedioic acid (succinic acid) where one of the hydrogen atoms is replaced by a 2,2,2-trichloroethyl group and the carboxyl groups are esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2,2-trichloroethyl butanedioate typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst, followed by the introduction of the 2,2,2-trichloroethyl group. One common method involves the reaction of butanedioic acid with methanol in the presence of sulfuric acid to form dimethyl butanedioate. This intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2,2-trichloroethyl butanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to a 2,2-dichloroethyl or 2-chloroethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Hydrolysis: Butanedioic acid and 2,2,2-trichloroethanol.
Reduction: Methyl 2,2-dichloroethyl butanedioate or methyl 2-chloroethyl butanedioate.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,2,2-trichloroethyl butanedioate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a prodrug, where the trichloroethyl group can be metabolized to release active compounds.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of methyl 2,2,2-trichloroethyl butanedioate involves its interaction with biological molecules. The trichloroethyl group can undergo metabolic transformations, leading to the release of active compounds that interact with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Methyl 2,2,2-trichloroethyl butanedioate can be compared with other similar compounds such as:
Methyl 2,2,2-trichloroethyl acetate: Similar structure but with an acetate group instead of a butanedioate group.
Methyl 2,2,2-trichloroethyl propanoate: Similar structure but with a propanoate group instead of a butanedioate group.
2,2,2-Trichloroethanol: The alcohol form of the trichloroethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of the trichloroethyl group with the butanedioate ester, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
141140-78-5 |
|---|---|
Formule moléculaire |
C7H9Cl3O4 |
Poids moléculaire |
263.5 g/mol |
Nom IUPAC |
1-O-methyl 4-O-(2,2,2-trichloroethyl) butanedioate |
InChI |
InChI=1S/C7H9Cl3O4/c1-13-5(11)2-3-6(12)14-4-7(8,9)10/h2-4H2,1H3 |
Clé InChI |
QKIJJNFIBPAIMD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
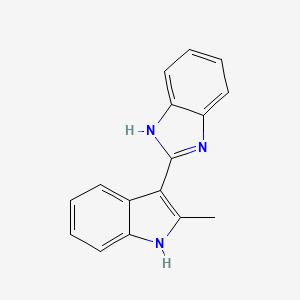

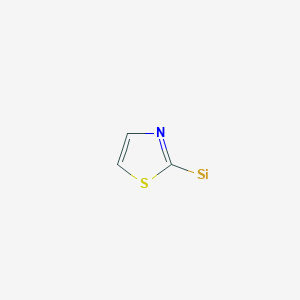
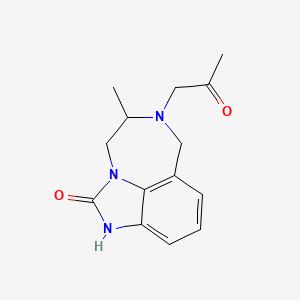
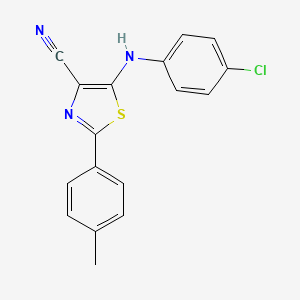
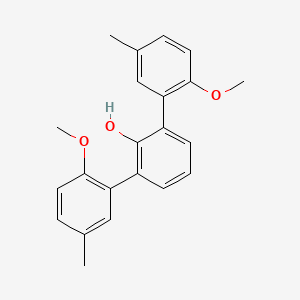
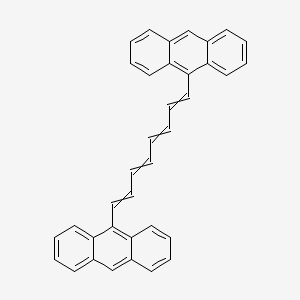
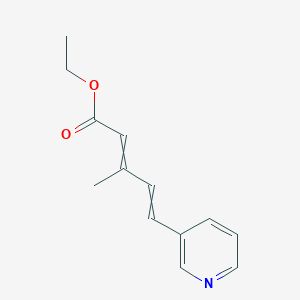
silane](/img/structure/B14271067.png)
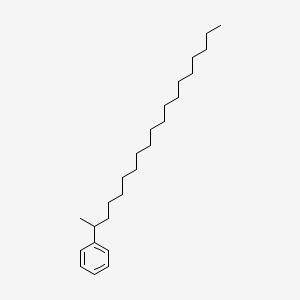
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
